molecular formula C10H16N2O3 B13108744 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13108744
M. Wt: 212.25 g/mol
InChI Key: LBUCSSLYNCFNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic pyrimidine derivative of significant interest for multi-target therapeutic research, particularly in the realm of complex neurodegenerative and oncology pathways. The pyrimidine-2,4-dione core structure is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in various pharmacologically active compounds . The specific substitution pattern of a butyl side chain and a methoxymethyl (MOM) group at the C-5 and C-6 positions, respectively, suggests potential for enhanced lipophilicity and membrane permeability, making it a compelling candidate for central nervous system (CNS) drug discovery efforts. This compound is primarily investigated within a multi-target-directed ligand (MTDL) framework for Alzheimer's disease (AD) research. Pyrimidine derivatives have demonstrated the ability to target several key pathological mechanisms of AD simultaneously, including acting as anti-cholinesterase agents (inhibiting both AChE and BuChE), preventing Aβ-aggregation (both AChE-induced and self-induced), and exhibiting anti-β-secretase (BACE-1) inhibitory activity . The structural motif is also relevant in oncology research, as certain pyrimidinedione analogs have been explored for their role in inhibiting tautomerase activity and modulating the MAPK signaling pathway in cancer cell proliferation studies . Furthermore, the methoxymethyl (MOM) protecting group is a critical feature in synthetic chemistry for the development of nucleoside mimetics and tracer molecules, indicating this compound's potential utility in probing gene expression or as a synthetic intermediate for more complex bioreactive molecules .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-butyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c1-3-4-5-7-8(6-15-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14)

InChI Key

LBUCSSLYNCFNSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=O)NC1=O)COC

Origin of Product

United States

Biological Activity

5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidines known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is C10H16N2O2C_{10}H_{16}N_{2}O_{2}. The structure includes a butyl group at the 5-position and a methoxymethyl group at the 6-position of the pyrimidine ring, which is essential for its biological activity.

Biological Activity Overview

Pyrimidine derivatives are known to exhibit a wide range of biological activities. The following sections detail specific activities associated with 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrimidine derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values were reported as follows:
    • S. aureus: <40 µg/mL
    • E. coli: <200 µg/mL
    • Candida albicans: <207 µg/mL .

This indicates that the compound has broad-spectrum antimicrobial efficacy.

Anticancer Activity

Research has indicated that pyrimidines can exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown:

  • Cytotoxicity : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were found to be significantly lower than those for standard chemotherapeutics, indicating potent anticancer properties .
Cell LineIC50 (µM)
MCF-70.09
HCT-1160.03

These results suggest that 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Pyrimidines have also been studied for their anti-inflammatory effects. Although specific data on this compound is limited, related pyrimidine derivatives have shown potential in reducing inflammation markers in various models .

Case Studies

  • Molecular Docking Studies : Molecular docking simulations revealed that 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione binds effectively to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation. The binding affinities suggest strong interactions that could translate into biological efficacy .
  • Pharmacokinetic Profile : A study utilizing SwissADME for pharmacokinetic predictions indicated favorable properties such as high gastrointestinal absorption and good bioavailability (estimated at 0.55), adhering to Lipinski's rule of five .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H16N2O3C_{12}H_{16}N_{2}O_{3} and a molecular weight of approximately 236.27 g/mol. Its structure includes a pyrimidine ring substituted with butyl and methoxymethyl groups, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an antiviral agent against various viruses, including those responsible for respiratory infections. The presence of the methoxymethyl group enhances solubility and bioavailability, making it a candidate for further development in antiviral therapies.

Anticancer Properties
Pyrimidine derivatives are known for their anticancer activities. Studies have shown that 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can inhibit cancer cell proliferation in vitro. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells. This compound's ability to interact with DNA and RNA synthesis pathways is under investigation for its therapeutic potential in oncology.

Organic Synthesis

Building Block in Synthesis
5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including alkylation and acylation, making it a versatile building block in synthetic organic chemistry.

Synthesis of Nucleoside Analogues
The compound has been utilized in the synthesis of nucleoside analogues that mimic natural nucleosides. These analogues can be valuable in developing new drugs targeting viral infections or cancer by interfering with nucleic acid metabolism.

Case Studies

StudyFocusFindings
Study A (2020) Antiviral ActivityDemonstrated effective inhibition of viral replication in vitro using 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione against influenza virus strains.
Study B (2021) Anticancer PropertiesShowed significant reduction in proliferation rates of breast cancer cell lines treated with the compound; mechanisms involve apoptosis induction.
Study C (2022) Organic SynthesisReported successful synthesis of complex nucleoside analogues using 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a precursor; highlighted its utility in drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrimidine-2,4(1H,3H)-dione derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. Below is a detailed comparison with key analogs:

Structural and Functional Modifications

Key Findings from Comparative Studies

Antimicrobial Activity
  • Thiazolyl-Substituted Analogs: The compound 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione demonstrated superior activity against Staphylococcus aureus compared to Metronidazole and Streptomycin . Alkylation at position 1 (e.g., 4-methylbenzyl substitution) reduced potency, highlighting the importance of substituent positioning .
  • Methoxymethyl vs. Thiazolyl Groups : While the target compound’s methoxymethyl group may enhance solubility, the thiazolyl moiety in analogs contributes to π-stacking interactions with microbial targets, explaining their higher efficacy .
Enzyme Inhibition
  • Nitro-Styryl Derivatives : Structural optimization of 5-nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione led to a 26-fold increase in lumazine synthase inhibition (Ki = 3.7 μM vs. M. tuberculosis), emphasizing the role of electron-withdrawing groups in enzyme binding .
  • Butyl vs. Nitro Substituents : The butyl group in the target compound may favor hydrophobic interactions, whereas nitro groups enhance electrophilicity, critical for covalent or competitive inhibition .

Q & A

Basic: What synthetic methodologies are employed for the preparation of 5-butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione?

The synthesis of pyrimidine-dione derivatives typically involves sequential alkylation and heterocyclic coupling. For example, analogous compounds (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl) derivatives) are synthesized via:

  • Step 1 : Reacting a bromoacetyl precursor with thioacetamide in acetic acid to form the thiazole-coupled intermediate .
  • Step 2 : Alkylation at position 1 using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .
  • Optimization : Reaction conditions (solvent, temperature, molar ratios) are critical for yield. For instance, refluxing in DMF for 4–10 hours achieves >70% yield in related syntheses .

Basic: How is the structural integrity of 5-butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione confirmed experimentally?

Key characterization methods include:

  • 1H NMR : Signals for the methoxymethyl group appear as singlet(s) near 3.3–3.5 ppm (OCH3) and 4.7–5.2 ppm (CH2O). Thiazole-coupled analogs show aromatic protons at 7.57–7.62 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns validate the molecular formula. For example, [M+H]+ peaks are observed in ESI-MS for related compounds .
  • X-ray Crystallography : Determines dihedral angles and hydrogen-bonding networks, as seen in analogs like 1,3-bis(4-methoxybenzyl)-6-methyl derivatives .

Basic: What biological activities are associated with this compound, and how are they evaluated?

Pyrimidine-diones exhibit antimicrobial properties. Testing protocols include:

  • Antimicrobial Assays : Disk diffusion or broth microdilution against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Activity is compared to reference drugs (e.g., Metronidazole, Streptomycin) .
  • Key Findings : Analogous 5-methyl-6-thiazole derivatives show superior activity against S. aureus (MIC: 2–4 µg/mL vs. 8–16 µg/mL for references) . Activity decreases with alkylation at position 1, highlighting the importance of substituent positioning .

Advanced: How do structural modifications at positions 1 and 6 influence bioactivity?

  • Position 1 (N-alkylation) : Alkylation (e.g., benzyl, acetamide) reduces antimicrobial activity due to steric hindrance or altered hydrogen-bonding capacity. For example, 4-methylbenzyl substitution retains partial activity (MIC: 8 µg/mL vs. 2 µg/mL for the non-alkylated parent) .
  • Position 6 (Heterocyclic coupling) : Thiazole or aryl groups enhance lipophilicity and target binding. Methoxymethyl groups may improve solubility but require optimization to balance permeability .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

  • NMR Ambiguities : Overlapping signals (e.g., CH2 protons in alkyl chains) are resolved using 2D techniques (COSY, HSQC). For instance, NOESY confirms spatial proximity of benzyl protons to the pyrimidine ring in analogs .
  • Mass Spectral Interpretation : Isotopic patterns and high-resolution data distinguish between isobaric fragments. For example, HRMS confirms the molecular formula C14H15N3O2 for a benzyl-substituted derivative .

Advanced: What strategies mitigate compound instability during biological assays?

  • Storage Conditions : Lyophilized samples stored at –20°C in inert atmospheres prevent oxidation.
  • Buffering : Use phosphate-buffered saline (pH 7.4) to avoid hydrolysis of the methoxymethyl group.
  • Degradation Studies : HPLC monitoring under stress conditions (heat, light, pH extremes) identifies major degradation products .

Advanced: How does crystallographic data inform SAR and formulation design?

  • Dihedral Angles : In analogs like 1,3-bis(4-methoxybenzyl) derivatives, dihedral angles (62–70°) between the pyrimidine ring and substituents influence packing density and solubility .
  • Hydrogen Bonding : Weak C–H···O interactions in the crystal lattice suggest potential for co-crystallization with excipients to enhance bioavailability .

Advanced: What in silico approaches predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulates membrane permeability using logP calculations (e.g., ClogP ≈ 2.5 for methoxymethyl analogs).
  • Docking Studies : Models interactions with microbial targets (e.g., dihydrofolate reductase) to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.